molecular formula C15H8Cl2O2 B11834905 4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- CAS No. 162827-53-4

4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)-

Cat. No.: B11834905
CAS No.: 162827-53-4
M. Wt: 291.1 g/mol
InChI Key: CYNNDLWQWHTPJQ-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring structure with a 2,6-dichlorophenyl substituent at the second position. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- typically involves the condensation of 2,6-dichlorobenzaldehyde with a suitable chromone precursor. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring or the phenyl substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 2-methyl-: A benzopyran derivative with a methyl substituent.

    4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-: A derivative with a dihydroxyphenyl substituent.

    4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-: A derivative with a dimethoxyphenyl substituent.

Uniqueness

4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

162827-53-4

Molecular Formula

C15H8Cl2O2

Molecular Weight

291.1 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)chromen-4-one

InChI

InChI=1S/C15H8Cl2O2/c16-10-5-3-6-11(17)15(10)14-8-12(18)9-4-1-2-7-13(9)19-14/h1-8H

InChI Key

CYNNDLWQWHTPJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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